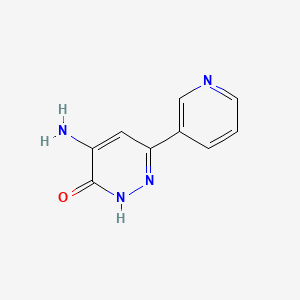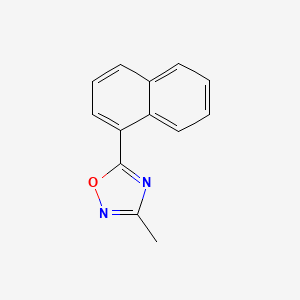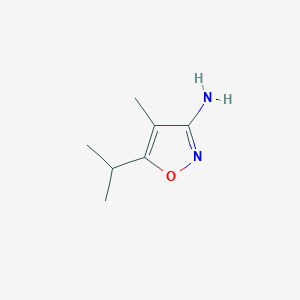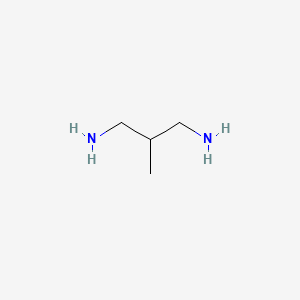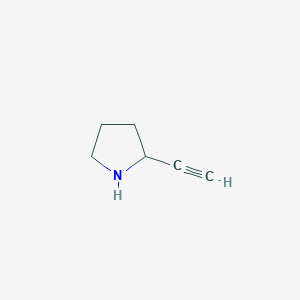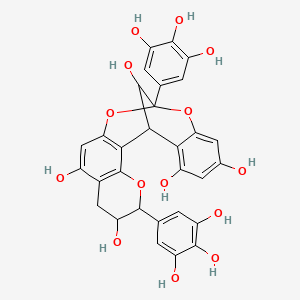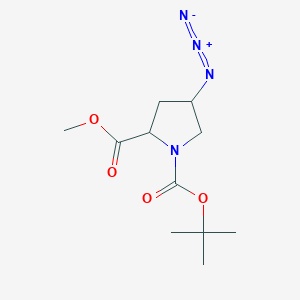
1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C11H18N4O4 and a molecular weight of 270.29 . This compound is known for its applications in various fields, including neurology research and the preparation of neuronal nitric oxide synthase inhibitors .
Méthodes De Préparation
The synthesis of 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate involves several steps. One common method includes the azidation of a suitable precursor, followed by esterification. The reaction conditions typically involve the use of azide reagents and organic solvents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical applications, including the labeling and tracking of biomolecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate include:
1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-: This compound has a similar structure but with an oxo group instead of an azido group.
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester, (2S,4S)-: This variant has a phenylmethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H18N4O4 |
|---|---|
Poids moléculaire |
270.29 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-azidopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
BJQMWOSPZUZYNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
